4-Amino-3-ethoxyphenol

Übersicht

Beschreibung

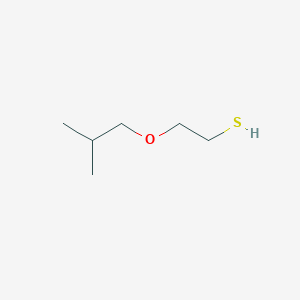

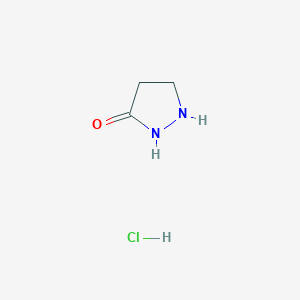

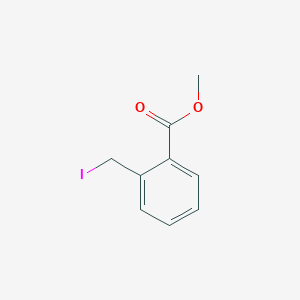

4-Amino-3-ethoxyphenol is a chemical compound that is part of the aminophenol family, which are compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules for pharmaceutical applications.

Synthesis Analysis

The synthesis of 4-aminophenol derivatives has been explored in various studies. For instance, a series of 4-aminophenol derivatives were synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and elemental analyses . Another study reported the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, through alkylation and selective reduction . Additionally, a new method for synthesizing 2-ethoxy-4-amino-phenol was developed using o-dihydroxybenzene and ethanol, followed by nitration, catalytic hydrogenation, and recrystallization to achieve a total yield of 60.5% .

Molecular Structure Analysis

The molecular structure of synthesized compounds can be determined using various spectroscopic methods and crystallography. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, indicating that it crystallized in the triclinic crystal system . Hirshfeld surface analysis has been used to study the interatomic contacts in the crystal structure of synthesized compounds, revealing the predominance of dispersion forces .

Chemical Reactions Analysis

The synthesized 4-aminophenol derivatives have been evaluated for their potential in various chemical reactions. For instance, these compounds have shown broad-spectrum antimicrobial activities against various bacterial strains and fungi . They have also been tested for their antidiabetic activities, showing significant inhibition of amylase and glucosidase . Moreover, the anticorrosion properties of these compounds have been investigated, demonstrating significant protection for iron and copper .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenol derivatives can be assessed through experimental and computational methods. Density functional theory (DFT) calculations, along with experimental spectroscopic data, provide insights into the reactivity and stability of these compounds . The UV/Vis spectra of these compounds have been studied, with bands corresponding to electronic transitions identified using TD-DFT calculations .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Metabolism

4-Amino-3-ethoxyphenol is involved in complex chemical reactions and metabolisms. For example, it participates in the reaction with N-acetylcysteine, resulting in multiple products with varying ratios dependent on pH and reaction conditions, as studied by Lindqvist, Kenne, and Lindeke (1991) (Lindqvist, Kenne, & Lindeke, 1991).

Spectroscopic and Structural Analysis

The compound's properties have been characterized using various techniques like spectroscopy, X-ray diffraction, and DFT methods. Demircioğlu, Kaştaş, Ç. A. Kaştaş, and Frank (2019) synthesized and analyzed a related compound, providing insights into its molecular structure and potential interactions with DNA bases (Demircioğlu, Kaştaş, Ç. A. Kaştaş, & Frank, 2019).

Environmental Impact and Degradation

The environmental impact and degradation pathways of similar compounds have been studied. Kitagawa, Kimura, and Kamagata (2004) researched the degradation gene cluster in bacteria for a related phenol compound, highlighting its role in environmental biodegradation (Kitagawa, Kimura, & Kamagata, 2004).

Fluorescence and Chromatography Applications

Its derivatives have been used as fluorescence reagents, like in the work of Nohta, Sakai, Kai, Ohkura, and Saito (1994) for aromatic aldehydes in chromatography (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Synthetic and Biochemical Processes

The compound is also significant in various synthetic and biochemical processes. For instance, Mishra and Misra (1986) used a derivative in the synthesis of oligodeoxyribonucleotide, highlighting its role in nucleic acid research (Mishra & Misra, 1986).

Safety And Hazards

The safety and hazards of 4-Amino-3-ethoxyphenol are not directly available. However, the safety information for a related compound, 4-amino-3-ethoxyphenol hydrochloride, is provided3.

Zukünftige Richtungen

Specific future directions for 4-Amino-3-ethoxyphenol are not readily available in the literature. However, the development of therapeutic small-molecule compounds and the understanding of their ‘Mechanism of Action’ is a principal challenge in the drug discovery process6.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimental studies would be required.

Eigenschaften

IUPAC Name |

4-amino-3-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTKLIGJRDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-ethoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

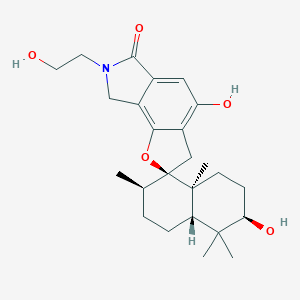

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)

![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160403.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)